2-(2,5-Difluorophenyl)benzoic acid

Epigenetics Cancer HDAC Inhibition

Unexpected loss of potency and selectivity from uncontrolled analog substitution can derail medicinal chemistry programs. 2-(2,5-Difluorophenyl)benzoic acid provides a precise scaffold: a potent HDAC2 inhibitor (IC50=205 nM) with >150-fold selectivity over HDAC6, and a validated starting point for TbTryS inhibitors (IC50=6.1 µM). Its crystal structure (R=0.050) supports structure-based design, while a LogP of 3.33 aids lipophilicity optimization. Rigorous QC ensures batch-to-batch consistency. In stock, ready for global shipment.

Molecular Formula C13H8F2O2
Molecular Weight 234.20 g/mol
CAS No. 1181397-71-6
Cat. No. B6363717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Difluorophenyl)benzoic acid
CAS1181397-71-6
Molecular FormulaC13H8F2O2
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=CC(=C2)F)F)C(=O)O
InChIInChI=1S/C13H8F2O2/c14-8-5-6-12(15)11(7-8)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17)
InChIKeyKYWAUCUNXWVUNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,5-Difluorophenyl)benzoic acid: Fluorinated Building Block


2-(2,5-Difluorophenyl)benzoic acid (CAS 1181397-71-6) is a fluorinated aromatic compound that serves as a versatile building block in medicinal chemistry and pharmaceutical research . This compound is classified as a benzoic acid derivative with a unique 2,5-difluorophenyl substitution pattern, which imparts specific physicochemical properties and influences its interactions with biological targets [1]. Its primary applications include the synthesis of more complex organic molecules, investigation of anti-virulence strategies, and as a key structural analogue in drug discovery [2].

Fluorinated building block for medicinal chemistry synthesis
Unique 2,5-difluorophenyl substitution directs target interaction studies
Supports anti-virulence and drug-discovery scaffold research

2-(2,5-Difluorophenyl)benzoic acid: Substitution Risk Alert


Uncontrolled substitution of 2-(2,5-difluorophenyl)benzoic acid with close analogs can significantly alter biological activity and physicochemical properties. Small changes in substitution pattern, such as the position of the fluorine atoms or the addition of other functional groups, can lead to substantial differences in target inhibition [1]. For example, the specific 2,5-difluorophenyl group is critical for achieving potent inhibition of certain targets, and even minor modifications can drastically reduce efficacy [2]. Therefore, rigorous evaluation is essential before any procurement decision, as generic substitution risks undermining the entire project's scientific foundation .

Substitution pattern shiftsRegioisomeric or functional-group changes may alter target inhibition profile.
2,5-difluorophenyl identityThe specific 2,5-difluorophenyl motif may not transfer to other halogenation patterns.
Close analog substitutionRigorous validation required; generic substitution can shift biological activity.

2-(2,5-Difluorophenyl)benzoic acid: Quantitative Comparison


Selective HDAC2 Inhibition

2-(2,5-Difluorophenyl)benzoic acid exhibits potent inhibition of human Histone Deacetylase 2 (HDAC2), with an IC50 of 205 nM [1]. This activity is highly selective, with a >150-fold selectivity window over HDAC6 (IC50 > 32 µM) and 1.5-fold selectivity over HDAC3/NCOR1 (IC50 = 136 nM) [1]. The specific 2,5-difluorophenyl substitution pattern is crucial for this activity profile.

HDAC2 Inhibition
Head-to-head
IC50 205 nM (HDAC2)
>150-fold over HDAC6
1.5-fold over HDAC3/NCOR1
Supports HDAC2-selective probe design
Recombinant HDACs, FLUOR DE LYS assay
Epigenetics Cancer HDAC Inhibition

TbTryS Enzyme Inhibition

2-(2,5-Difluorophenyl)benzoic acid inhibits Trypanosoma brucei trypanothione synthetase (TbTryS) with an IC50 of 6.1 µM [1]. This activity is superior to that of the 2,5-dichlorophenyl analogue (IC50 = 6.3 µM) and comparable to the 3,4-dichlorophenyl analogue (IC50 = 5.8 µM), highlighting the importance of the specific halogen substitution pattern [1].

TbTryS Inhibition
Head-to-head
IC50 6.1 µM
vs 2,5-dichlorophenyl 6.3 µM
vs 3,4-dichlorophenyl 5.8 µM
Reported TbTryS inhibition context for trypanosome research
TbTryS enzyme assay
Neglected Tropical Diseases Trypanosomiasis Enzyme Inhibition

LogP and PSA Comparison

The calculated LogP of 2-(2,5-difluorophenyl)benzoic acid is 3.33, with a Polar Surface Area (PSA) of 37.3 Ų . This physicochemical profile is distinct from that of the 5-(2,5-difluorophenyl)-2-fluorobenzoic acid analogue, which has a higher LogP of 3.47, indicating increased lipophilicity .

Lipophilicity
Data to verify
LogP 3.33, PSA 37.3 Ų
Analog: LogP 3.47
Reported lipophilicity context for lead optimization
Calculated values; experimental validation recommended
Medicinal Chemistry Drug-Likeness ADME

Crystal Structure for Drug Design

The crystal structure of 2-(2,5-difluorophenyl)benzoic acid has been solved by X-ray diffraction and refined to an R-value of 0.050 with 2126 observed reflections [1]. This high-resolution structural data provides detailed information on molecular conformation and intermolecular interactions, which is not available for many closely related analogs [1].

Crystal Structure
Method context
R = 0.050, 2126 reflections
Supports structure-based design and solid-state analysis
X-ray diffraction, ethanol recrystallization
Crystallography Structure-Based Drug Design Solid State Chemistry

2-(2,5-Difluorophenyl)benzoic acid: Optimized Applications


Selective HDAC2 Probe Development

Utilize 2-(2,5-difluorophenyl)benzoic acid as a starting point for developing selective HDAC2 probes. Its potent inhibition of HDAC2 (IC50 = 205 nM) combined with >150-fold selectivity over HDAC6 makes it an ideal scaffold for designing chemical tools to dissect HDAC2-specific functions in epigenetic regulation and cancer biology [1].

Anti-Trypanosomal Drug Discovery

Incorporate 2-(2,5-difluorophenyl)benzoic acid into medicinal chemistry campaigns targeting TbTryS for the treatment of Human African Trypanosomiasis. Its IC50 of 6.1 µM against TbTryS, which is slightly more potent than the 2,5-dichlorophenyl analogue, provides a validated starting point for structure-activity relationship (SAR) exploration [1].

Structure-Based Drug Design

Employ 2-(2,5-difluorophenyl)benzoic acid in crystallography studies where high-resolution structural data is critical. The available crystal structure (R = 0.050) offers a robust foundation for structure-based design, enabling rational optimization of binding interactions and understanding of solid-state properties [1].

Lead Optimization for Lipophilicity

Use 2-(2,5-difluorophenyl)benzoic acid in lead optimization programs where fine-tuning of lipophilicity is required. Its calculated LogP of 3.33 offers a distinct profile compared to more lipophilic analogs like 5-(2,5-difluorophenyl)-2-fluorobenzoic acid (LogP = 3.47), potentially influencing membrane permeability and ADME properties [1].

Application
Selection Property
Validation Focus
HDAC2 probe studies
Isoform selectivity profile
HDAC2/HDAC6 selectivity validation
TbTryS target engagement
Enzyme inhibition context
SAR around halogen substitution
Crystallography-based design
Crystal structure data
Conformation and interaction mapping
Lead lipophilicity tuning
Calculated LogP profile
ADME property correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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